An In-depth Technical Guide to the Chemical Structure and Biological Activity of Garamine
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Garamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garamine is a significant aminocyclitol, an organic compound that is a derivative of cyclohexane (B81311) with amino and hydroxyl groups. It is structurally a core component of the gentamicin (B1671437) complex of aminoglycoside antibiotics and is also considered an impurity in gentamicin sulfate (B86663) preparations.[1][2][3] Understanding the chemical architecture and biological interactions of Garamine is crucial for the development of novel antibiotics and for refining the purification processes of existing ones. This guide provides a comprehensive overview of Garamine's chemical structure, physicochemical properties, isolation protocols, and its role in the inhibition of bacterial protein synthesis.
Chemical Structure and Identification
Garamine is a pseudodisaccharide composed of a garosamine (B1245194) derivative linked to a 2-deoxystreptamine (B1221613) ring. The systematic name for Garamine is (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol.[4] The molecule possesses nine stereocenters, leading to a complex three-dimensional structure that is critical for its biological activity.[5][6]
Key identifiers for Garamine are listed below:
-
InChI: InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-/m0/s1[5]
-
SMILES: C[C@@]1(CO--INVALID-LINK--O">C@@HO[C@H]2--INVALID-LINK--O)N">C@@HN)O[5]
Physicochemical Properties
The physicochemical properties of Garamine are essential for its handling, formulation, and pharmacokinetic profiling. A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Boiling Point | 546.0 ± 50.0 °C (Predicted) | [1][8] |
| Density | 1.40 g/cm³ | [1][8] |
| pKa | 13.29 ± 0.70 (Predicted) | [1][8] |
| Solubility | Slightly soluble in Methanol and Water | [1][8] |
| Appearance | Off-White to Dark Beige Solid | [1] |
Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy: The presence of primary and secondary amine groups would result in N-H stretching absorptions in the 3300-3500 cm⁻¹ region. The numerous hydroxyl groups would lead to a broad O-H stretching band in a similar region, though the amine signals are typically sharper.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would be complex due to the numerous overlapping signals from the carbohydrate rings. The N-methyl group would likely appear as a distinct singlet between 2.2 and 2.6 ppm. In ¹³C NMR, the carbons bonded to nitrogen and oxygen atoms would be deshielded and appear at higher chemical shifts.
-
Mass Spectrometry: The nitrogen rule in mass spectrometry suggests that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. This is consistent with Garamine's molecular formula and weight.
Experimental Protocols: Isolation and Purification
Garamine is naturally produced as part of the gentamicin complex by the bacterium Micromonospora purpurea.[9] Its isolation from fermentation broths is a critical step in both the purification of gentamicin and the production of Garamine for research purposes. The general workflow for its isolation involves chromatographic separation techniques.
A common method for the isolation of gentamicin components, including Garamine, from fermentation products is liquid chromatography.[10] The process typically involves the following steps:
-
Fermentation Broth Pre-treatment: The fermentation broth is first acidified and filtered to remove mycelia.[11] Flocculating agents may be added to aid in the removal of solid particles.[12]
-
Initial Separation: The clarified broth is then passed through a cation exchange resin column, which binds the positively charged aminoglycosides.[13]
-
Elution: The bound compounds are then eluted from the resin using a gradient of a basic solution, such as ammonium (B1175870) hydroxide.[12][13] Different components of the gentamicin complex will elute at different concentrations of the basic solution.
-
Further Purification: The fractions containing the desired components are collected, neutralized, and concentrated.[10] Further purification to achieve high purity of individual components like Garamine can be achieved through subsequent chromatographic steps, such as reverse-phase high-performance liquid chromatography (HPLC).[2]
Biological Activity and Mechanism of Action
Garamine is an active component of the gentamicin complex and contributes to its overall antibacterial effect. The primary mechanism of action of aminoglycoside antibiotics is the inhibition of bacterial protein synthesis.[5][6][14] This is achieved by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[4][6]
Gentamicin and its components, including Garamine, primarily target the 30S subunit of the bacterial ribosome.[4][5][6][7] Binding to the A-site on the 16S rRNA within the 30S subunit interferes with the decoding process, leading to the misreading of the mRNA codon.[14] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.[6][7]
Interestingly, while the broader gentamicin complex is known to bind to the 30S subunit, there is evidence to suggest that Garamine specifically may also interact with the 50S ribosomal subunit by binding to the L6 protein.[1][15]
Caption: Mechanism of action of the Gentamicin complex and the specific role of Garamine in inhibiting bacterial protein synthesis.
Conclusion
Garamine is a structurally complex and biologically active molecule that plays a crucial role as a component of the gentamicin antibiotics. Its detailed chemical characterization and the elucidation of its specific interactions with the bacterial ribosome are vital for the ongoing efforts in antibiotic research and development. The information presented in this guide provides a solid foundation for researchers and professionals working to understand and leverage the properties of this important aminocyclitol.
References
- 1. Garamine | 49751-51-1 [chemicalbook.com]
- 2. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 7. google.com [google.com]
- 8. 49751-51-1 CAS MSDS (Garamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of gentamicin C compounds from culture filtrates of Micromonospora purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unido.org [unido.org]
- 12. CN103012515B - Preparation method of high-purity gentamycin - Google Patents [patents.google.com]
- 13. Research in Separation and Purification of Gentamicin Fermentation Broth | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Garamine Triacetate (Gentamicin Impurity) [lgcstandards.com]
